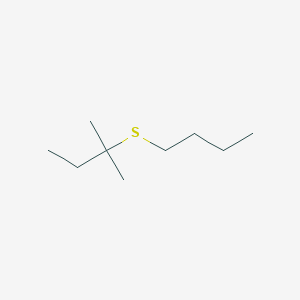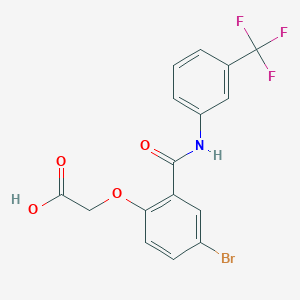
cis-3,4-Dihydroxycyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,4-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O4 It is a cyclohexane derivative with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of the corresponding aromatic or cyclohexene derivatives in the presence of catalysts such as platinum or Raney nickel . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
cis-3,4-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
cis-3,4-Dihydroxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-3,4-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-4-Hydroxycyclohexanecarboxylic acid: Similar structure but with only one hydroxyl group.
cis-3,4-Dimethylcyclohexanecarboxylic acid: Similar structure but with methyl groups instead of hydroxyl groups.
cis-3,4-Dihydroxybenzoic acid: Similar functional groups but with a benzene ring instead of a cyclohexane ring.
Uniqueness
cis-3,4-Dihydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
31540-11-1 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(1S,3S,4R)-3,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/t4-,5+,6-/m0/s1 |
Clé InChI |
PTPROPUVXIZJPL-JKUQZMGJSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C[C@H]1C(=O)O)O)O |
SMILES canonique |
C1CC(C(CC1C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


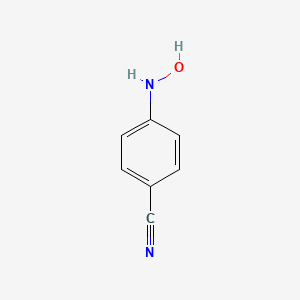
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)

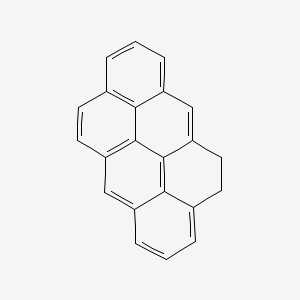
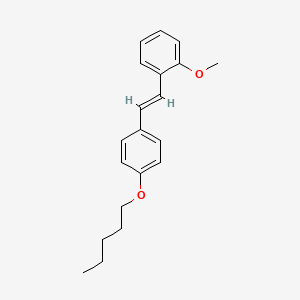
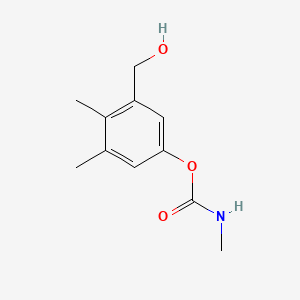
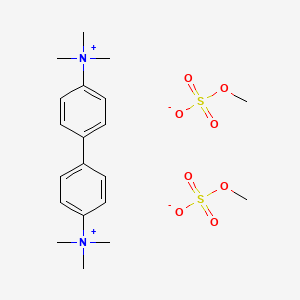
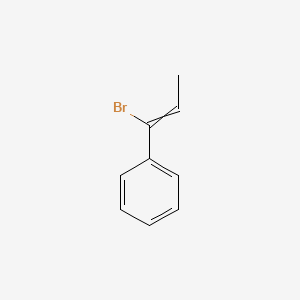
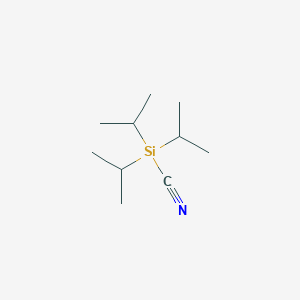
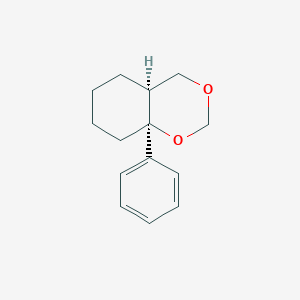
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

